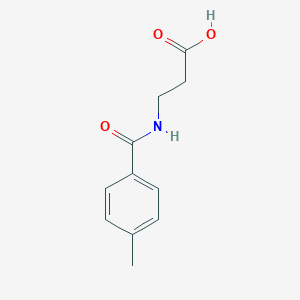

N-(4-methylbenzoyl)-beta-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylbenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMCLJIRNXMSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475154 | |

| Record name | N-(4-methylbenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446828-78-0 | |

| Record name | N-(4-methylbenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-(4-Methylbenzoyl)-beta-Alanine

The formation of this compound is fundamentally an amidation reaction between the amino group of beta-alanine (B559535) and the carboxyl group of 4-methylbenzoic acid. This transformation can be achieved through several established synthetic strategies.

The synthesis of the amide bond in this compound can be accomplished primarily through two routes: the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

One common approach involves the direct coupling of 4-methylbenzoic acid with beta-alanine using a peptide coupling reagent. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amino group of beta-alanine. scielo.org.mx This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), often in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mxscielo.org.mx

Alternatively, a more traditional and robust method involves the conversion of 4-methylbenzoic acid to its corresponding acid chloride, 4-methylbenzoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts readily with beta-alanine in the presence of a base to neutralize the HCl byproduct, yielding the desired amide. A similar strategy has been described for the synthesis of N-(4-nitrobenzoyl)-beta-alanine, where 4-nitrobenzoyl chloride is reacted with beta-alanine in an organic solvent. biosynth.com

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For coupling agent-mediated reactions, aprotic solvents like dichloromethane or acetonitrile (B52724) are often preferred to avoid side reactions with the activated carboxylic acid. scielo.org.mxscielo.br The reaction is typically stirred at room temperature overnight to ensure completion. scielo.org.mxscielo.org.mx The choice of coupling agent and additives can also be critical; for instance, the use of DMAP can significantly accelerate the reaction. scielo.org.mx

In the acid chloride method, the reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side products. The slow, dropwise addition of the acid chloride to a solution of beta-alanine and a base is crucial for achieving high yields. Optimizing the work-up procedure, which typically involves aqueous washes to remove unreacted starting materials and byproducts, is also essential for obtaining the pure product. scielo.org.mxscielo.org.mx

| Reaction Time | Can range from a few hours to overnight. scielo.org.mxscielo.br | Ensures the reaction proceeds to completion for maximum yield. |

Derivatization at the Carboxyl Terminus of this compound

The carboxylic acid functional group of this compound serves as a key site for further chemical modification, allowing for the synthesis of a variety of derivatives, most notably esters and amides.

Alkyl esters of this compound can be synthesized through standard esterification procedures. The most common method is the Fischer esterification, which involves reacting the parent carboxylic acid with an alcohol (e.g., dodecanol, isobutanol) in the presence of a strong acid catalyst, such as sulfuric acid, with heating.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be activated, for example, by converting it to an acid chloride, which then readily reacts with the desired alcohol. Another mild method involves reacting the carboxylic acid with an alkyl halide in the presence of a base. Several alkyl esters of this compound have been reported and characterized. nist.govchemeo.comnist.gov

Table 2: Examples of this compound Alkyl Esters

| Ester Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|

| Isobutyl ester | C15H21NO3 | 263.33 | chemeo.com |

| Heptyl ester | C18H27NO3 | 305.41 | nist.govnih.gov |

| Decyl ester | C21H33NO3 | 347.49 | chemeo.com |

Beyond esterification, the carboxyl group of this compound can be converted into an amide by reacting it with a primary or secondary amine. This transformation typically requires the use of the same amide bond formation strategies described for the synthesis of the parent compound itself. The carboxylic acid is activated using a coupling agent like EDAC, followed by the addition of the desired amine. This allows for the synthesis of a wide array of N-substituted amides, expanding the chemical diversity of the scaffold.

Modifications and Analogues of the 4-Methylbenzoyl Moiety

The aromatic 4-methylbenzoyl group can also be chemically altered to produce a range of analogues. These modifications typically involve changing or adding substituents on the phenyl ring, which can be accomplished by starting with a correspondingly substituted benzoic acid derivative.

For example, N-(4-nitrobenzoyl)-beta-alanine can be synthesized by using 4-nitrobenzoyl chloride as the starting material in the acylation of beta-alanine. biosynth.com The nitro group of this analogue can subsequently be reduced to an amino group, yielding N-(4-aminobenzoyl)-beta-alanine, another known derivative. medchemexpress.commedchemexpress.com These transformations highlight the potential for creating a library of compounds with varied electronic and steric properties on the benzoyl ring. Other analogues, such as N-(4-hydroxyphenyl)-β-alanine derivatives, have also been synthesized to explore their potential applications. ktu.edu

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| beta-alanine |

| 4-methylbenzoic acid |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) |

| Dichloromethane |

| Triethylamine |

| 4-dimethylaminopyridine (DMAP) |

| 4-methylbenzoyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| N-(4-nitrobenzoyl)-beta-alanine |

| 4-nitrobenzoyl chloride |

| Acetonitrile |

| This compound dodecyl ester |

| This compound isobutyl ester |

| Dodecanol |

| Isobutanol |

| Sulfuric acid |

| This compound heptyl ester |

| This compound decyl ester |

| N-(4-aminobenzoyl)-beta-alanine |

Positional Isomerism of the Methyl Group (e.g., N-(2-Methylbenzoyl)-β-alanine)

The position of the methyl group on the benzoyl moiety of this compound can significantly influence the compound's chemical and physical properties. The synthesis of positional isomers, such as N-(2-methylbenzoyl)-β-alanine and N-(3-methylbenzoyl)-β-alanine, can be achieved through standard amide bond formation reactions. Typically, this involves the coupling of β-alanine, or its corresponding ester, with the appropriate methyl-substituted benzoyl chloride (2-methylbenzoyl chloride or 3-methylbenzoyl chloride) under basic conditions.

The choice of solvent and base is crucial for optimizing the reaction yield and purity. Common solvent systems include dichloromethane or tetrahydrofuran, while organic bases like triethylamine or pyridine (B92270) are often employed to neutralize the hydrochloric acid byproduct. The resulting N-(methylbenzoyl)-β-alanine esters can then be hydrolyzed to the corresponding carboxylic acids if desired.

While the synthetic route is generally straightforward for all positional isomers, the steric hindrance presented by the methyl group in the ortho position (N-(2-methylbenzoyl)-β-alanine) may necessitate milder reaction conditions or longer reaction times to achieve comparable yields to the meta and para isomers. The electronic effects of the methyl group, being weakly electron-donating, are subtly altered by its position, which can, in turn, affect the reactivity and spectroscopic properties of the resulting molecule. A comparison of the known positional isomers is presented in Table 1.

Table 1: Comparison of N-(Methylbenzoyl)-β-alanine Positional Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| N-(2-methylbenzoyl)-β-alanine | C11H13NO3 | 207.23 | 446828-80-4 chemicalbook.com |

| N-(3-methylbenzoyl)-β-alanine | C11H13NO3 | 207.23 | Not available |

This table is populated with available data and highlights the existence of these isomers.

Introduction of Diverse Substituents on the Aromatic Ring

Further diversification of the this compound structure can be achieved by introducing a wide array of substituents onto the aromatic ring. This allows for the fine-tuning of properties such as lipophilicity, electronic character, and steric profile. The synthesis of these analogs generally follows the same amide coupling strategy, starting from a correspondingly substituted benzoic acid.

A general synthetic scheme involves the activation of a substituted benzoic acid, for example, with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), followed by reaction with a β-alanine ester. This method is versatile and compatible with a broad range of functional groups on the aromatic ring.

Research on related N-benzoyl amino acids has demonstrated the synthesis of derivatives with various substituents. These include, but are not limited to:

Electron-donating groups: Methoxy (-OCH3), hydroxyl (-OH)

Electron-withdrawing groups: Nitro (-NO2), cyano (-CN), halo (-F, -Cl, -Br)

Lipophilic groups: Alkyl chains, other aromatic rings

Table 2: Examples of N-(Substituted Benzoyl)-β-alanine Analogs

| Substituent on Benzoyl Ring | Resulting Compound Name | Potential Impact of Substituent |

|---|---|---|

| 4-Methoxy | N-(4-methoxybenzoyl)-β-alanine | Increased electron density on the ring, potential for hydrogen bonding |

| 4-Nitro | N-(4-nitrobenzoyl)-β-alanine | Decreased electron density, potential for altered electronic properties |

| 4-Chloro | N-(4-chlorobenzoyl)-β-alanine | Increased lipophilicity, altered electronic properties |

This table provides hypothetical examples based on established synthetic routes for similar compounds.

Backbone Modifications of the Beta-Alanine Scaffold

In addition to modifying the aromatic ring, the β-alanine backbone itself can be chemically altered to introduce new structural features and properties.

Chiral Substitution at the Beta-Carbon

The introduction of a chiral center at the β-carbon of the β-alanine scaffold leads to the formation of stereoisomers, which can exhibit distinct biological activities and physical properties. The synthesis of such chiral N-(4-methylbenzoyl)-β-alanine analogs requires enantioselective synthetic methods.

Several strategies have been developed for the asymmetric synthesis of β-amino acids. researchgate.net These include:

Catalytic enantioselective conjugate addition: This is a prominent method where a nucleophile adds to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. nih.gov For instance, the conjugate addition of an amine equivalent to a cinnamoyl derivative, catalyzed by a chiral metal complex, can yield enantioenriched β-amino acids.

Enzymatic resolution: Biocatalysts, such as ω-transaminases, can be employed for the kinetic resolution of racemic β-amino acids, providing access to one enantiomer in high purity. nih.gov

Asymmetric hydrogenation: The hydrogenation of enamines using a chiral catalyst can produce chiral β-amino acids with high enantiomeric excess.

These methods can be adapted to produce β-substituted β-alanines, which can then be N-acylated with 4-methylbenzoyl chloride to yield the desired chiral products. The presence of a substituent at the β-position introduces a stereocenter, and the resulting diastereomers can be separated by chromatography or crystallization. The table below illustrates some potential chiral analogs.

Table 3: Examples of Chiral N-(4-methylbenzoyl)-β-alanine Analogs

| Substituent at β-Carbon | Resulting Compound Name | Key Synthetic Feature |

|---|---|---|

| Methyl | N-(4-methylbenzoyl)-3-aminobutanoic acid | Introduction of a methyl group at the β-position |

| Phenyl | N-(4-methylbenzoyl)-3-amino-3-phenylpropanoic acid | Introduction of a phenyl group at the β-position |

This table presents hypothetical chiral analogs to illustrate the concept of β-carbon substitution.

Ring-Constrained Beta-Alanine Analogues

To reduce the conformational flexibility of the β-alanine backbone, cyclic β-amino acid analogs can be employed. These constrained mimics can lock the molecule into a more defined three-dimensional shape, which can be advantageous in various applications.

The synthesis of N-(4-methylbenzoyl)-β-alanine analogs incorporating these constrained scaffolds involves the coupling of 4-methylbenzoyl chloride with a cyclic β-amino acid. Examples of such cyclic β-amino acids include:

Cyclopropane, cyclobutane, cyclopentane, and cyclohexane (B81311) β-amino acids: These alicyclic structures introduce rigidity to the backbone.

Norbornene-based amino acids: These bicyclic systems can induce specific secondary structures, such as β-turns and β-sheets, in peptides. nih.gov

Table 4: Examples of Ring-Constrained β-Alanine Analogues

| Cyclic β-Amino Acid Scaffold | Resulting Compound Class | Potential Conformational Impact |

|---|---|---|

| cis-2-Aminocyclopropanecarboxylic acid | N-(4-methylbenzoyl)-2-aminocyclopropanecarboxylic acid | Highly rigid, defined spatial arrangement of substituents |

| 2-Aminocyclopentanecarboxylic acid | N-(4-methylbenzoyl)-2-aminocyclopentanecarboxylic acid | Reduced flexibility, adoption of specific ring conformations |

This table provides examples of how ring-constrained analogs can be incorporated into the target molecule's structure.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For N-(4-methylbenzoyl)-beta-alanine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the 4-methylbenzoyl group would appear as two doublets in the downfield region. The methyl group protons on the benzene (B151609) ring would present as a singlet. The two methylene (B1212753) groups of the beta-alanine (B559535) moiety would exhibit signals as triplets, with their chemical shifts influenced by the adjacent amide and carboxylic acid groups. The amide proton would likely appear as a broad singlet or a triplet, depending on the solvent and temperature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are anticipated for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methyl carbon, and the two methylene carbons of the beta-alanine backbone. While specific experimental data for this compound is not available, data for its heptyl ester is noted in some databases, which could offer insights into the chemical shifts of the acyl portion of the molecule. spectrabase.com

Interactive Data Table: Predicted ¹H NMR Spectral Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~ 7.7 | Doublet | 2H |

| Aromatic (meta to C=O) | ~ 7.2 | Doublet | 2H |

| Amide (NH) | Variable | Triplet/Broad Singlet | 1H |

| Methylene (-CH₂-N) | ~ 3.5 | Triplet | 2H |

| Methylene (-CH₂-COOH) | ~ 2.6 | Triplet | 2H |

| Methyl (-CH₃) | ~ 2.4 | Singlet | 3H |

| Carboxylic Acid (COOH) | > 10 | Broad Singlet | 1H |

Interactive Data Table: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | ~ 168 |

| Carboxylic Acid Carbonyl (C=O) | ~ 175 |

| Aromatic (C-C=O) | ~ 132 |

| Aromatic (C-CH₃) | ~ 142 |

| Aromatic (CH) | ~ 129, ~127 |

| Methylene (-CH₂-N) | ~ 35 |

| Methylene (-CH₂-COOH) | ~ 34 |

| Methyl (-CH₃) | ~ 21 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the two methylene groups of the beta-alanine fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as the correlation from the methylene protons adjacent to the nitrogen to the amide carbonyl carbon, and from the aromatic protons to the carbons within the benzoyl group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity.

Fragmentation Pattern Analysis for Structural Confirmation (e.g., GC-MS)

While Gas Chromatography-Mass Spectrometry (GC-MS) is more commonly used for volatile compounds, derivatives of this compound, such as its esters, are amenable to this technique. The electron ionization (EI) mass spectrum of the heptyl ester of this compound shows characteristic fragmentation patterns. nist.gov The major fragments would likely arise from the cleavage of the amide bond and the loss of the ester group. A prominent peak would be expected for the 4-methylbenzoyl cation (m/z 119). Analysis of these fragmentation patterns helps to confirm the presence of the key structural motifs within the molecule.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound and its Esters

| Fragment Ion | Structure | Expected m/z |

| 4-Methylbenzoyl cation | [CH₃-C₆H₄-CO]⁺ | 119 |

| [M - OH]⁺ | [C₁₁H₁₂NO₂]⁺ | 190 |

| [M - COOH]⁺ | [C₁₀H₁₂NO]⁺ | 162 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic structure of this compound.

Vibrational Spectroscopy (FT-IR): The Fourier-Transform Infrared (FT-IR) spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

A broad O-H stretch from the carboxylic acid group.

An N-H stretch from the amide group.

C-H stretches from the aromatic ring and the aliphatic chain.

Two distinct C=O stretches for the amide and carboxylic acid carbonyl groups.

N-H bending and C-N stretching vibrations from the amide linkage.

Aromatic C=C bending vibrations.

Electronic Spectroscopy (UV-Vis): The Ultraviolet-Visible (UV-Vis) spectrum is expected to show absorption bands corresponding to the π → π* electronic transitions within the 4-methylbenzoyl chromophore. The position and intensity of these bands would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure DeterminationDetailed analysis of the crystal packing, intermolecular interactions, and the specific conformation of this compound in the crystalline state is contingent on crystallographic studies, which have not been found.

Consequently, the subsections on the analysis of crystal packing and intermolecular interactions, as well as the conformational analysis in the crystalline state, cannot be addressed.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of N-(4-methylbenzoyl)-beta-alanine.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds, such as N-(4-chlorobutanoyl)-N′-(aryl)thiourea derivatives, provides a framework for understanding its potential electronic characteristics. researchgate.net

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For analogous compounds, DFT calculations have been performed using hybrid functionals like B3LYP in combination with various basis sets. researchgate.net These studies yield valuable data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, offering clues about how the molecule might interact with other chemical species.

Table 1: Representative DFT-Calculated Parameters for a Structurally Related Compound

| Parameter | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |

Note: The values in this table are representative and based on studies of structurally similar molecules. They are intended to illustrate the type of data obtained from DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). By calculating the transition energies and oscillator strengths, TD-DFT can help to understand how the molecule absorbs light and transitions to higher energy states.

For related N-aroyl-N'-arylthiourea derivatives, TD-DFT calculations have been successfully used to interpret experimental UV-Vis spectra. researchgate.net The calculations can identify the specific electronic transitions (e.g., π → π* or n → π*) that correspond to the observed absorption bands. This information is valuable for understanding the photophysical properties of the compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of this compound.

Conformational Landscape Exploration and Flexibility Analysis

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. This compound, with its rotatable bonds, can adopt various conformations. Understanding this landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Theoretical studies on β-amino acids have utilized methods like Hartree-Fock (HF) and DFT to explore their conformational energies. researchgate.net These studies reveal that solvation can significantly stabilize certain conformations and that intramolecular hydrogen bonding can play a role in determining the most stable structures. The flexibility of the molecule is often analyzed by examining the potential energy surface associated with the rotation around key dihedral angles.

Molecular Dynamics (MD) Simulations of the Compound in Solution or Protein Environments

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules or a protein-ligand complex. The forces between all atoms are calculated, and the atoms are moved according to Newton's laws of motion over a short time step. Repeating this process over millions of steps allows for the simulation of the molecule's behavior over nanoseconds or even microseconds. These simulations can reveal how the molecule interacts with its environment, its conformational changes over time, and can be used to calculate thermodynamic properties like binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). researchgate.net

Ligand-Protein Interaction Studies

Understanding how this compound might interact with biological macromolecules is a key aspect of computational investigation. Molecular docking is a primary method used for this purpose.

Docking studies on N-benzoyl amino acid derivatives have been performed to predict their binding affinities and modes with proteins. scielo.org.mxscielo.org.mx For example, in a study of N-(4-methylbenzoyl)-l-tryptophan methyl ester, a compound with a similar benzoyl moiety, molecular docking was used to investigate its interaction with the enzyme chitinase (B1577495). scielo.org.mxscielo.org.mx

The process involves using a scoring function to predict the binding affinity and conformation of the ligand within the active site of the target protein. The Lamarckian Genetic Algorithm is a common search algorithm used in such studies. scielo.org.mxscielo.org.mx The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket.

Table 2: Representative Molecular Docking Results for a Structurally Related Compound with Chitinase

| Parameter | Description | Representative Finding |

| Binding Energy | The estimated free energy of binding between the ligand and the protein. | -7.0 kcal/mol |

| Interacting Residues | Specific amino acid residues in the protein's active site that form bonds with the ligand. | TYR, TRP, ASP |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bonding with the carbonyl oxygen; π-π stacking with the aromatic ring. |

Note: The findings in this table are representative and based on docking studies of structurally similar N-benzoyl amino acid derivatives. scielo.org.mxscielo.org.mx They are intended to illustrate the type of information obtained from such studies.

Molecular Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in predicting the binding mode and estimating the binding affinity of a ligand, such as this compound, to a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. researchgate.net More negative docking scores typically suggest stronger binding. researchgate.net

In the context of this compound and its analogs, molecular docking studies are crucial for elucidating potential biological targets. For instance, in studies of similar N-benzoyl amino acid derivatives, docking calculations have been employed to predict binding affinities to enzymes like fungal chitinase. scielo.org.mx These studies analyze interactions such as hydrogen bonding and the influence of substituents on the aromatic ring, providing a rationale for observed biological activities. scielo.org.mx

The stability of the resulting protein-ligand complex is often stabilized by hydrogen bonds between the ligand and amino acid residues within the active site of the enzyme. scielo.org.mx For example, in a study of N-benzoyl amino esters, the reference ligand's complex was stabilized by hydrogen bonding between its hydroxyl groups and amino acid residues in the enzyme's active site. scielo.org.mx Docking studies on various compounds can reveal critical interactions, such as those with specific amino acid residues like His94, His96, Thr199, and Thr200 in carbonic anhydrase II. mdpi.com

The binding affinity, often represented by the docking score, provides a quantitative measure to compare different ligands. For example, studies on other small molecules have reported binding affinities in the range of 104-105 M-1 towards their target proteins. researchgate.net

Below is an interactive table summarizing hypothetical docking results for this compound against a target protein, illustrating the type of data generated from such studies.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Fungal Chitinase | -7.2 | ARG342, ASP286 |

| Carbonic Anhydrase II | -6.8 | HIS94, THR199 |

| p53 | -5.9 | SER99, ASP224 |

| PTEN | -6.5 | GLY199, THR170 |

Note: The data in this table is illustrative and based on typical findings for similar compounds. Specific experimental or computational results for this compound may vary.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) for Binding Energy Calculations

While molecular docking provides a rapid assessment of binding, more rigorous methods are needed for accurate binding energy calculations. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) are two such advanced computational techniques. nih.govnih.gov

Free Energy Perturbation (FEP) is a thermodynamically rigorous method used to calculate the relative binding free energy between two ligands. nih.gov It involves alchemically "transforming" one molecule into another through a series of small, non-physical steps in a molecular dynamics simulation. nih.gov FEP has become more accessible and accurate with advancements in force fields, sampling methods, and computing power. chemrxiv.org The accuracy of FEP calculations can be on the order of 1 kcal/mol, which is often sufficient for guiding drug discovery projects. chemrxiv.orgfrontiersin.org However, the results can be sensitive to simulation parameters, and achieving convergence can be computationally expensive. frontiersin.org

Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) is another popular method for estimating the free energy of binding. nih.govnyu.edu It combines molecular mechanics energy calculations with continuum solvation models. nih.gov The binding free energy in MM-PBSA is typically calculated by considering the potential energy in a vacuum, the polar solvation energy, and the non-polar solvation energy. semanticscholar.orggithub.io This method is generally more accurate than docking scoring functions but less computationally demanding than FEP. nyu.edu The g_mmpbsa tool is a common software package used for these calculations. semanticscholar.orggithub.io

The binding free energy (ΔGbind) is calculated using the following equation:

ΔGbind = Gcomplex - (Gprotein + Gligand)

Where each G term is the sum of the molecular mechanics energy (EMM), the polar solvation free energy (Gpolar), and the non-polar solvation free energy (Gnonpolar).

The following table presents a hypothetical breakdown of binding energy components for this compound calculated using the MM-PBSA method.

| Energy Component | Value (kJ/mol) |

| Van der Waals Energy | -150.5 |

| Electrostatic Energy | -45.2 |

| Polar Solvation Energy | 90.8 |

| Non-polar Solvation Energy | -12.3 |

| Total Binding Free Energy | -117.2 |

Note: This data is illustrative. Actual values would be derived from specific MM-PBSA calculations.

Both FEP and MM-PBSA are powerful tools for gaining a deeper understanding of the thermodynamics of ligand binding. nih.govnih.gov These methods, when applied to this compound, can provide valuable data on its binding affinity and the energetic contributions of different interactions, thereby guiding its potential applications.

Biological Activities and Mechanistic Studies of N 4 Methylbenzoyl Beta Alanine and Its Analogues

Enzyme Inhibition Studies

Glycogen (B147801) Phosphorylase Inhibition by 4-Methylbenzoyl Derivatives

N-(4-methylbenzoyl)-β-alanine and its structural analogues have been a subject of interest in the study of enzyme inhibition, particularly concerning glycogen phosphorylase (GP). GP is a critical enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, and its inhibition is a therapeutic target for managing type 2 diabetes. researchgate.netacademie-sciences.fr

Research into N-acyl-β-amino acid derivatives has demonstrated their potential as inhibitors of rabbit muscle glycogen phosphorylase a (GPa). The inhibitory capacity of these compounds is significantly influenced by the nature of the acyl group. A study focusing on N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl)ureas identified the 4-methylbenzoyl derivative as the most effective inhibitor among the tested compounds, with a Ki of 2.3 μM against rabbit muscle glycogen phosphorylase b (RMGPb). nih.gov Crystallographic analysis revealed that these analogues bind to the β-pocket subsite of the enzyme, inducing a conformational change in the 280s loop. nih.gov

Further studies on related compounds have provided additional insights. For instance, N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl)urea, a derivative with a similar benzoyl moiety, showed a mixed-type inhibition of purified rabbit muscle glycogen phosphorylase with a Ki of 0.93±0.05 µM. plos.org These findings underscore the importance of the substituted benzoyl group in the inhibitory activity against glycogen phosphorylase.

Table 1: Inhibition of Glycogen Phosphorylase by Benzoyl Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| N-(4-methylbenzoyl)-N'-(β-D-glucopyranosyl)urea | Rabbit Muscle Glycogen Phosphorylase b (RMGPb) | 2.3 μM nih.gov |

Investigation of Other Metabolically Relevant Enzyme Systems

Beyond glycogen phosphorylase, derivatives of N-(4-methylbenzoyl)-beta-alanine have been explored for their effects on other enzymes. For example, some N-acyl alanines have been shown to inhibit the glycine (B1666218) transporter, GLYT2. nih.gov Additionally, various benzoyl derivatives of amino acids are being investigated for a range of biological activities, including potential anti-inflammatory and anticancer effects, which suggest interactions with other enzyme systems. ontosight.ai

In a broader context, N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol motif have demonstrated potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II, with inhibition constants in the low nanomolar range. nih.gov While not direct analogues of this compound, this research highlights the potential for N-acylated amino acid derivatives to interact with a variety of metabolically significant enzymes.

Receptor Binding and Modulation

Exploration of Integrin Receptor Antagonism via Beta-Amino Acid Residues

The β-amino acid structure present in this compound is a key feature in the design of integrin receptor antagonists. Integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix and are involved in various physiological and pathological processes. researchgate.net The αvβ3 and αIIbβ3 integrins, in particular, recognize the Arg-Gly-Asp (RGD) tripeptide sequence. nih.gov Many antagonists have been developed as RGD mimetics, and β-amino acids are often used to mimic the aspartate residue of this sequence. nih.govnih.gov

Structure-activity relationship studies have shown that modifications to the β-amino acid unit, including the addition of substituents, can lead to potent and selective integrin antagonists. nih.gov For example, a highly potent and orally active fibrinogen receptor antagonist, features a trisubstituted β-amino acid residue, demonstrating the importance of this scaffold. acs.org These antagonists are being investigated for their potential as antithrombotic agents. nih.gov

Studies on G-Protein Coupled Receptor (GPCR) Interactions

The interaction of N-acyl amino acids with G-protein coupled receptors (GPCRs) is an active area of research. nih.gov Ligand binding to GPCRs can trigger a cascade of intracellular signaling events, often involving G-proteins and β-arrestin. promega.co.uk

Specific N-acyl amino acids have been identified as agonists for certain GPCRs. For instance, N-arachidonoyl glycine (NA-Gly) is an agonist for GPR18 and GPR92. nih.gov While direct studies on the interaction of this compound with specific GPCRs are not widely documented in the provided results, the broader class of N-acyl amino acids shows a clear potential for GPCR modulation. The structural characteristics of the acyl group and the amino acid play a crucial role in determining the affinity and efficacy of these interactions. frontiersin.org

Antimicrobial and Antifungal Activity

The potential antimicrobial and antifungal properties of N-acyl-β-alanine derivatives have been investigated. While some studies on N-aryl-β-alanine derivatives did not find significant antibacterial or antifungal activity, other related compounds have shown promise. researchgate.net

For instance, a series of N-acylpeptides were synthesized and tested against Candida strains, with some exhibiting antifungal activity that correlated with their lipophilic properties. tandfonline.com Specifically, peptides acylated with decanoic acid were the most potent. tandfonline.com Another study on N-benzoyl amino esters and acids revealed antifungal activity, with detailed molecular docking studies suggesting interactions with key enzymes in fungal pathogens. scielo.org.mx Furthermore, the incorporation of β-amino acids into antimicrobial peptides has been shown to enhance their antifungal activity and selectivity. nih.gov The cinnamoyl amide of some amino acid derivatives has also demonstrated antimicrobial properties. researchgate.net These findings suggest that while this compound itself may not be a potent antimicrobial, its structural scaffold is a viable starting point for the development of new antifungal and antimicrobial agents.

Efficacy Against Filamentous Fungi (e.g., Fusarium temperatum, Aspergillus fumigatus)

N-benzoyl amino acid and ester derivatives have demonstrated notable antifungal properties against the filamentous fungi Fusarium temperatum and Aspergillus fumigatus. scielo.org.mxscielo.org.mx In a study evaluating a series of these compounds, significant growth inhibition was observed for specific analogues. scielo.org.mx For instance, certain N-benzoylamino methyl esters and acids derived from valine and tryptophan showed good inhibitory activity. scielo.org.mxscielo.org.mx

Notably, the highest growth inhibition against A. fumigatus was recorded at 78.2% by one of the valine derivatives, while a tryptophan derivative exhibited the highest inhibition against F. temperatum at 78.5%. scielo.org.mxscielo.org.mx These findings highlight the potential of N-benzoyl amino acid derivatives as effective antifungal agents. The structure of the amino acid side chain and the substituents on the benzoyl ring were found to influence the antifungal activity. scielo.org.mxscielo.org.mx

Aspergillus fumigatus is a common airborne pathogen that can cause severe, often fatal, invasive infections in individuals with compromised immune systems. jmb.or.kr Similarly, species of Fusarium can cause a wide range of infections in humans. nih.gov The increasing resistance of these fungi to existing antimycotic drugs presents a significant public health challenge. scielo.org.mx

Table 1: Antifungal Activity of N-Benzoyl Amino Acid and Ester Derivatives

| Compound Type | Fungal Strain | Maximum Inhibition (%) | Reference |

| N-benzoyl valine derivative | Aspergillus fumigatus | 78.2 | scielo.org.mxscielo.org.mx |

| N-benzoyl tryptophan derivative | Fusarium temperatum | 78.5 | scielo.org.mxscielo.org.mx |

Molecular Mechanisms of Antifungal Action, including Chitinase (B1577495) Interactions

The precise molecular mechanisms underlying the antifungal activity of this compound and its analogues are a subject of ongoing investigation. One of the proposed targets for these compounds is chitinase, an enzyme crucial for fungal cell wall integrity. scielo.org.mxscielo.org.mx The fungal cell wall is a dynamic structure essential for growth, morphogenesis, and viability, making its biosynthetic and degrading enzymes attractive targets for antifungal drugs.

Chitin, a polymer of N-acetylglucosamine, is a key component of the cell walls of most fungi. nih.gov Chitinases are enzymes that hydrolyze the β-(1,4)-glycosidic bonds in chitin. nih.govnih.gov Inhibition of chitinase activity can disrupt fungal cell wall maintenance and repair, leading to cell lysis and death.

Molecular docking studies have been employed to predict the binding affinities and interactions between N-benzoyl amino acid derivatives and fungal chitinase. scielo.org.mxscielo.org.mx These studies analyze the potential interactions, such as those involving aromatic rings and the influence of substituents on the benzoyl moiety, with the enzyme's binding site. scielo.org.mxscielo.org.mx For example, analysis of the binding site of chitinase has shown interactions with amino acid residues like ARG342, ASP286, TYR285, and TRP176 through hydrogen bonding and hydrophobic interactions. scielo.org.mx Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective antifungal agents.

Membrane Interaction and Permeability Characteristics (relevant for β-amino acid peptides)

The ability of a compound to cross cellular membranes is a critical factor for its biological activity, particularly for targeting intracellular components. Peptides containing β-amino acids, known as β-peptides, have garnered interest for their unique structural properties and their potential to permeate biological membranes. acs.orgpublish.csiro.au The incorporation of β-amino acid residues can stabilize helical conformations in peptides, which may enhance their proteolytic stability and cell membrane permeability. rsc.org

Initial research into β-amino acid-containing peptides focused on their interactions with biological membranes, revealing antimicrobial and cell-penetrating capabilities. acs.org The interaction with membranes is often driven by positively charged residues binding to the negatively charged components of the cell membrane. acs.org The inclusion of cyclic β-amino acid residues has been shown to increase the stability and membrane permeability of α/β-peptides. publish.csiro.aunih.gov

Studies have shown that modifying peptides with cyclic β-amino acids can increase their affinity for mitochondrial membranes and alter the bilayer structure. nih.gov The presence of certain motifs, such as a patch of positively charged residues like arginine, can significantly enhance the ability of peptides to bind to and insert into membranes. acs.orgnih.gov This strategy of incorporating positively charged residues is considered a general method for improving the cell permeability of biologically active sequences. acs.org The charge of a molecule can have a profound impact on its permeation rate through membranes. nih.gov

Modulation of Cellular Pathways

Investigation of Anti-Inflammatory Effects (based on related N-benzoyl beta-alanine (B559535) derivatives)

Derivatives of N-benzoyl amino acids have been investigated for their potential to modulate cellular pathways, including those involved in inflammation. ontosight.ai Research into related compounds, such as N-(2-benzoylphenyl)alanine derivatives, has demonstrated anti-inflammatory activity. nih.gov These compounds were designed to interact with cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. nih.gov

The anti-inflammatory effects of various N-benzoyl amino acid derivatives have been evaluated in vivo using models like carrageenan-induced paw edema in rats. mdpi.comekb.eg In some cases, these derivatives have shown more potent anti-inflammatory activity than the parent non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com For example, certain ibuprofen (B1674241) and ketoprofen (B1673614) derivatives, which include an amino acid linker, exhibited enhanced reduction of paw edema and greater inhibition of COX-2. mdpi.com Molecular docking studies have further supported these findings by illustrating how these modified compounds bind effectively to the active site of COX-2. mdpi.com An integrated analysis of multi-omics datasets has also highlighted the potential role of β-alanine metabolism in cellular inflammation. nih.gov

Study of Intermediates within Beta-Alanine Metabolic Pathways and Their Bioactivity

Beta-alanine is a naturally occurring non-essential beta-amino acid synthesized in the body through various metabolic pathways. ontosight.aibio-rad.com A primary route for its synthesis is the degradation of pyrimidine (B1678525) nucleotides, where uracil (B121893) is converted to β-alanine. ontosight.aibio-rad.com Another significant pathway involves the breakdown of dipeptides like carnosine and anserine. nih.gov

Recent research has uncovered novel metabolic routes for β-alanine synthesis in bacteria, involving intermediates such as 1,3-diaminopropane (B46017) and 3-aminopropanal. nih.govresearchgate.net These pathways are facilitated by promiscuous metabolic enzymes that can act on secondary substrates. nih.gov

The intermediates and products of β-alanine metabolism can possess their own biological activities. For instance, a recent study focusing on inflammation-related targets in lipopolysaccharide (LPS)-stimulated cells pointed towards β-alanine metabolism. nih.gov This research identified ureidopropionic acid, a metabolite originating from β-alanine metabolism, as a novel anti-inflammatory compound. nih.gov This was validated by observing its effects on cell viability, nitric oxide production, and the expression of inflammatory biomarkers. nih.gov

Metabolism and Biochemical Pathway Analysis of Conjugated Beta Alanine Derivatives

In Vitro Metabolic Stability and Biotransformation

The biotransformation of N-(4-methylbenzoyl)-beta-alanine is expected to primarily yield two metabolites: 4-methylbenzoic acid and beta-alanine (B559535). Further biotransformation of these primary metabolites would then follow their respective known metabolic pathways.

Table 1: Predicted In Vitro Metabolic Profile of this compound

| Parameter | Predicted Outcome | Rationale |

| Primary Metabolic Reaction | Amide Bond Hydrolysis | Common pathway for N-acylated amino acids. nih.govfrontiersin.org |

| Primary Metabolites | 4-methylbenzoic acid, Beta-alanine | Products of amide bond cleavage. |

| Key Enzyme Class | Amidohydrolases/Aminoacylases | Known to hydrolyze N-acyl amino acids. oup.comebi.ac.uk |

Identification of Enzymatic Hydrolysis Products and Pathways

The enzymatic hydrolysis of this compound results in the breaking of the amide linkage between the 4-methylbenzoyl group and the beta-alanine moiety. This reaction is catalyzed by a class of enzymes known as amidohydrolases, which are ubiquitous in various organisms.

The resulting products are:

4-methylbenzoic acid: A substituted benzoic acid that would likely undergo further metabolism, potentially through conjugation with glycine (B1666218) to form 4-methylhippuric acid, a common pathway for the detoxification and excretion of benzoic acid derivatives.

Beta-alanine: A naturally occurring beta-amino acid that can enter the endogenous beta-alanine metabolic pool.

This compound + H₂O → 4-methylbenzoic acid + Beta-alanine

Comparative Analysis with Endogenous Beta-Alanine Metabolism

A major source of endogenous beta-alanine is the catabolism of pyrimidine (B1678525) bases, specifically cytosine and uracil (B121893). wikipedia.org This reductive pathway involves a series of enzymatic steps that ultimately break down the pyrimidine ring to produce beta-alanine, ammonia, and carbon dioxide. wikipedia.orgpharmacy180.com The beta-alanine generated from this compound would thus supplement the pool derived from nucleotide degradation.

Table 2: Key Enzymes in the Reductive Pyrimidine Degradation Pathway Leading to Beta-Alanine

| Enzyme | Reaction | Role in Beta-Alanine Production |

| Dihydropyrimidine Dehydrogenase | Reduces uracil to dihydrouracil (B119008). researchgate.net | Initial step in the catabolic cascade. |

| Dihydropyrimidinase | Opens the dihydrouracil ring to form N-carbamoyl-beta-alanine. researchgate.net | Intermediate step in the pathway. |

| Beta-ureidopropionase | Hydrolyzes N-carbamoyl-beta-alanine to beta-alanine, CO₂, and ammonia. wikipedia.org | Final step releasing beta-alanine. |

Beta-alanine is a key component of the dipeptide carnosine (beta-alanyl-L-histidine), which is found in high concentrations in muscle and brain tissue. wikipedia.orgcarnosyn.com The synthesis and degradation of carnosine represent a significant metabolic hub for beta-alanine. frontiersin.org Endogenous carnosinases hydrolyze carnosine back into its constituent amino acids, beta-alanine and L-histidine. mdpi.com The beta-alanine released from this compound can be utilized for the synthesis of carnosine, thereby influencing the levels of this important dipeptide.

The metabolism of polyamines, such as spermine (B22157) and spermidine, also serves as a source of beta-alanine in some organisms, including plants. nih.govresearchgate.net This pathway involves the conversion of polyamines to 1,3-diaminopropane (B46017), which is then oxidized to beta-alanine. nih.gov While this is a recognized pathway, its significance in mammalian beta-alanine homeostasis is less clear compared to pyrimidine degradation and carnosine turnover.

Role of Specific Enzymes in the Metabolism of this compound

While the specific enzymes responsible for the hydrolysis of this compound have not been definitively identified, it is highly probable that members of the amidohydrolase superfamily are involved. Enzymes such as aminoacylases, which are known to hydrolyze N-acylated amino acids, are strong candidates. oup.comebi.ac.uk These enzymes exhibit broad substrate specificity and are capable of cleaving the amide bond in a variety of N-acyl amino acids. Further research, including in vitro assays with purified enzymes, would be necessary to identify the specific hydrolases that are most active towards this compound.

Characterization of Potential Metabolites with Biological Activity

The metabolic fate of this compound is presumed to follow pathways established for structurally related N-acyl amino acids. The primary metabolic transformation is anticipated to be the hydrolysis of the amide bond, yielding two principal metabolites: 4-methylbenzoic acid and beta-alanine. This enzymatic cleavage would represent a critical step in the biotransformation and detoxification of the parent compound.

The hydrolysis of amide linkages in xenobiotics is a well-documented metabolic process, often mediated by a class of enzymes known as amidohydrolases, which includes carboxylesterases. These enzymes are prevalent in various tissues, with significant activity found in the liver, and are responsible for the breakdown of a wide array of compounds containing ester and amide bonds. While direct enzymatic studies on this compound are not available, the substrate promiscuity of these hydrolases suggests they are likely candidates for its metabolism.

4-Methylbenzoic Acid

4-methylbenzoic acid, also known as p-toluic acid, is a substituted benzoic acid. Benzoic acid and its derivatives are known to undergo biotransformation primarily through conjugation reactions. The most common pathway for benzoic acid metabolism in mammals is its conjugation with glycine to form hippuric acid, or with glucuronic acid to form benzoyl glucuronide. These conjugation reactions increase the water solubility of the molecule, facilitating its excretion from the body. It is plausible that 4-methylbenzoic acid follows a similar metabolic route, being converted to 4-methylhippuric acid or a corresponding glucuronide conjugate.

The biological activities of 4-methylbenzoic acid itself are not extensively characterized in the context of being a metabolite. However, some studies on N-benzoyl amino acid derivatives have explored their potential as inhibitors of enzymes such as DNA methyltransferases. While this does not directly implicate 4-methylbenzoic acid as a biologically active metabolite in this specific context, it highlights the potential for benzoyl derivatives to interact with biological systems.

Beta-Alanine

Beta-alanine is a naturally occurring beta-amino acid that plays a significant role in cellular biochemistry. Unlike its alpha-amino acid counterparts, beta-alanine is not incorporated into proteins. Its primary and most well-understood biological role is as a precursor to the synthesis of carnosine (β-alanyl-L-histidine) and other related dipeptides like anserine. Carnosine is found in high concentrations in muscle and brain tissues and functions as an important intracellular pH buffer, an antioxidant, and a scavenger of reactive oxygen species.

Research has shown that supplementation with beta-alanine can increase muscle carnosine concentrations, which is associated with improved performance in high-intensity exercise. The ergogenic effects of beta-alanine are attributed to the enhanced buffering capacity provided by elevated carnosine levels, which helps to delay the onset of muscle fatigue.

Recent studies have also suggested that beta-alanine may have metabolic effects beyond its role in carnosine synthesis. Investigations have explored its impact on oxidative metabolism and mitochondrial biogenesis in skeletal muscle. These studies suggest that beta-alanine may influence cellular energy metabolism, although the precise mechanisms are still under investigation.

The generation of beta-alanine as a metabolite of this compound could therefore have physiological consequences, particularly with chronic exposure, by influencing the endogenous pool of this amino acid and subsequently affecting carnosine-dependent cellular functions.

Interactive Data Table: Potential Metabolites and Their Known Biological Significance

| Metabolite | Parent Compound Moiety | Key Metabolic Pathway | Known Biological Significance |

| 4-Methylbenzoic Acid | 4-Methylbenzoyl | Conjugation (e.g., with glycine or glucuronic acid) | Limited direct activity known; potential for interaction with enzymes as seen with other benzoyl derivatives. |

| Beta-Alanine | Beta-alanine | Precursor for carnosine synthesis | Serves as a precursor to the dipeptide carnosine, which acts as an intracellular pH buffer and antioxidant. May influence oxidative metabolism. |

Detailed Research Findings

While specific research on the metabolites of this compound is not available, the following table summarizes findings from studies on the metabolism and biological activities of its constituent parts and related compounds.

| Research Area | Key Findings |

| Amide Bond Hydrolysis | N-acyl amino acids are generally susceptible to enzymatic hydrolysis by amidases and carboxylesterases, releasing the constituent carboxylic acid and amino acid. |

| Benzoic Acid Metabolism | Benzoic acid is primarily metabolized through conjugation with glycine to form hippuric acid, which is then excreted. A similar pathway is expected for 4-methylbenzoic acid. |

| Beta-Alanine and Carnosine | Beta-alanine is the rate-limiting precursor for the synthesis of carnosine. Increased beta-alanine availability leads to higher muscle carnosine concentrations. |

| Biological Activity of Carnosine | Carnosine has been demonstrated to have significant intracellular buffering capacity, antioxidant properties, and the ability to chelate metal ions. |

Structure Activity Relationship Sar and Rational Design of Analogues

Influence of the 4-Methylbenzoyl Substituent on Biological Efficacy and Selectivity

The N-acyl group is a critical determinant of a molecule's interaction with its biological target. In N-(4-methylbenzoyl)-beta-alanine, the 4-methylbenzoyl moiety plays a significant role in modulating biological efficacy and selectivity. The introduction of a methyl group at the para-position of the benzene (B151609) ring can influence the compound's physical, chemical, and biological properties. ontosight.ai

Research into benzoyl derivatives of amino acids has highlighted the importance of substituents on the aromatic ring. scielo.org.mxscielo.org.mx The 4-methyl group is an electron-donating group, which can alter the electron density of the aromatic ring and the adjacent carbonyl group. This modification can affect key molecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking with amino acid residues in a target protein's binding pocket.

In studies on related N-benzoyl amino acid derivatives, the nature and position of the substituent on the benzoyl ring were found to be crucial for activity. For instance, in a series of N-benzoyl amino esters evaluated for antifungal activity, compounds bearing a 4-methylbenzoyl group, such as N-(4-methylbenzoyl)-L-valine methyl ester, demonstrated significant inhibitory activity. scielo.org.mx The comparison of analogues with different substituents (e.g., chloro, methoxy) reveals that the 4-methyl group can confer a favorable balance of lipophilicity and electronic properties that enhances binding affinity and, consequently, biological efficacy. scielo.org.mxscielo.org.mx The precise impact on selectivity depends on the specific topology and chemical environment of the target's binding site, where the methyl group may fit into a specific hydrophobic pocket, thereby favoring binding to one target over another.

Stereochemical Requirements of the Beta-Alanine (B559535) Moiety for Activity and Conformation

The beta-alanine component of the molecule serves as a flexible scaffold that can be modified to influence molecular conformation and activity. Unlike its alpha-alanine counterpart, beta-alanine itself does not possess a stereocenter. wikipedia.org However, substitution on the β-amino acid backbone can introduce chiral centers, making the stereochemistry of these substituents a critical factor for biological activity.

The conformation of the beta-amino acid unit can significantly impact how the molecule presents its pharmacophoric elements, such as the N-acyl group and the terminal carboxylate, to a biological target. Studies on peptides and other bioactive molecules containing β-amino acids have shown that these residues can induce specific secondary structures or act as conformational constraints. acs.org

For example, in the development of fibrinogen receptor antagonists, trisubstituted β-amino acid residues have been used to fix the molecule in its bioactive conformation, leading to highly potent compounds. acs.orgacs.org The molecular modeling of these complex structures suggests that the substituted β-amino acid unit is directly responsible for orienting the other parts of the molecule for optimal interaction with the receptor. acs.org Therefore, while this compound is achiral, the design of more complex, substituted analogues would require careful consideration of stereochemistry to achieve the desired biological effect. The spatial arrangement of substituents on the beta-alanine backbone can dictate whether the analogue fits productively into a binding site.

Systematic Variation of N-Acyl and Beta-Amino Acid Components

Systematic variation of the N-acyl and beta-amino acid components is a cornerstone of medicinal chemistry used to probe the SAR and optimize lead compounds.

N-Acyl Component Variation: The 4-methylbenzoyl group can be systematically altered to explore its contribution to activity. This includes:

Positional Isomerism: Moving the methyl group to the ortho- or meta-position.

Substituent Variation: Replacing the methyl group with other functionalities, such as halogens (chloro, fluoro), alkoxy groups (methoxy), or hydrogen-bonding groups (amino, hydroxyl). An example is the analogue N-(4-Aminobenzoyl)-beta-alanine, where the methyl group is replaced by an amino group, which would significantly alter the electronic properties and hydrogen bonding potential of the molecule. medchemexpress.comnih.gov

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems.

Beta-Amino Acid Component Variation: The beta-alanine moiety can also be extensively modified:

Backbone Substitution: Introducing alkyl or other groups at the α- or β-positions of the beta-alanine scaffold. This creates stereocenters and can provide conformational restriction, as seen in derivatives like 3-ethyl-2,2-dimethyl-β-alanine used in GPIIb/IIIa integrin antagonists. acs.org

Esterification: The terminal carboxylic acid can be converted to an ester, such as a dodecyl ester. nih.gov This modification dramatically increases lipophilicity and can alter the compound's pharmacokinetic profile, potentially creating a prodrug that is hydrolyzed in vivo to release the active carboxylic acid. scielo.org.mx

Amidation: The carboxylate can be converted to an amide, introducing further diversity and modifying hydrogen-bonding capabilities.

A study on the antifungal activity of various N-benzoyl amino acid derivatives provides a clear example of this systematic approach. Researchers synthesized and tested a series of compounds, varying both the amino acid and the substituent on the benzoyl ring. scielo.org.mxscielo.org.mx The results indicated that N-benzoylamino methyl esters were generally more potent than the corresponding free acids, highlighting the impact of modifying the carboxyl group. scielo.org.mx

Table 1: Antifungal Activity of Selected N-Benzoyl Amino Acid Derivatives This interactive table summarizes research findings on how systematic variations in the amino acid and N-acyl components affect antifungal activity. Data sourced from related studies. scielo.org.mxscielo.org.mx

| Compound | Amino Acid Moiety | R-Group on Benzoyl Ring | Reported Activity |

| N-(4-methylbenzoyl)-L-valine methyl ester | L-Valine Methyl Ester | 4-methyl | High |

| N-(4-chlorobenzoyl)-L-valine methyl ester | L-Valine Methyl Ester | 4-chloro | High |

| N-(4-methylbenzoyl)-l-tryptophan methyl ester | L-Tryptophan Methyl Ester | 4-methyl | High |

| N-benzoyl-L-valine | L-Valine | H | Inactive |

| N-benzoyl-L-tryptophan | L-Tryptophan | H | Inactive |

| N-(4-chlorobenzoyl)-L-valine | L-Valine | 4-chloro | Inactive |

Development of Predictive Models for Structure-Activity Relationships

To handle the large amount of data generated from SAR studies, researchers often develop predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For a series of this compound analogues, a QSAR model would be built using a "training set" of compounds for which biological activity has been experimentally determined. The process involves:

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological, electronic (e.g., partial charges), or 3D/4D descriptors (e.g., molecular surface area, volume). nih.govnih.gov

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate an equation that links a subset of these descriptors to the observed activity. nih.gov For example, a model might take the form: Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

Validation: The model's predictive power is rigorously tested using internal cross-validation and an external "test set" of compounds not used in model generation. nih.gov

A validated QSAR model for this compound analogues could be invaluable for virtually screening large libraries of potential new compounds, prioritizing the most promising candidates for synthesis and testing, and providing insights into the key structural features driving activity. nih.gov For instance, the model might reveal that a high partial negative surface area on the benzoyl ring and a specific range for the heat of formation are critical for high potency. nih.gov

Rational Design of Optimized Analogues for Specific Research Applications

The ultimate goal of SAR and QSAR studies is the rational design of new molecules with improved properties for specific applications. Armed with a deep understanding of how structural modifications affect biological activity, chemists can design optimized analogues of this compound. unimi.it

This design process is an iterative cycle:

Hypothesis Generation: Based on SAR data, a hypothesis is formed. For example, "introducing a conformationally rigid β-amino acid will increase binding affinity by reducing the entropic penalty of binding." acs.org

Design and Synthesis: New analogues are designed on a computer, often using the predictive QSAR model to forecast their activity. The most promising candidates are then synthesized in the lab.

Biological Evaluation: The new compounds are tested in relevant biological assays.

SAR Refinement: The results are used to refine the SAR/QSAR model, leading to a new round of hypothesis generation and design.

For this compound, this could involve designing analogues that mimic the key hydrophobic and hydrogen-bonding interactions of a known protein-protein interaction (PPI) hot-spot. mdpi.com By incorporating features identified from the SAR—such as an optimally substituted benzoyl ring and a conformationally constrained beta-amino acid scaffold—researchers could create highly potent and selective probes or therapeutic leads for a specific biological target.

Potential Research Applications and Emerging Directions

Development as Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for elucidating complex biological processes. N-(4-methylbenzoyl)-beta-alanine, as a derivative of beta-alanine (B559535), could be developed into a molecular probe to investigate metabolic pathways where beta-alanine is a key intermediate. nih.gov Beta-alanine is involved in the biosynthesis of carnosine and pantothenic acid (Vitamin B5), both crucial for cellular function. nih.govfrontiersin.org

By modifying this compound with reporter groups such as fluorophores or radioactive isotopes, researchers could potentially track its uptake and metabolism in cells. This would offer insights into the regulation of beta-alanine metabolic pathways and how they are affected by various physiological and pathological conditions. researchgate.netbio-rad.com The 4-methylbenzoyl group could influence its transport across cell membranes and its interaction with metabolic enzymes, providing a unique tool to study these processes compared to unmodified beta-alanine.

Utilization in Mechanistic Studies of Enzyme Function and Protein-Ligand Interactions

The N-acylated amino acid scaffold is prevalent in molecules that interact with enzymes. science.gov N-benzoyl derivatives of amino acids have been investigated as inhibitors of various enzymes, and their binding modes have been studied using techniques like molecular docking. scielo.org.mxscielo.org.mx this compound could be used to study the active sites of enzymes that recognize beta-alanine or similar structures.

The interaction between the 4-methylbenzoyl moiety and amino acid residues in an enzyme's active site can be explored through structural biology techniques like X-ray crystallography and NMR spectroscopy. nih.gov Such studies can reveal key binding interactions and inform the design of more potent and selective enzyme inhibitors. For instance, analogs of N-benzoyl-beta-alanine have been shown to interact with and inhibit renal organic anion transporters. oup.com

Interactive Data Table: Potential Enzyme Interactions

| Enzyme Class | Potential Interaction Mechanism | Research Application |

| Carnosine Synthase | Competitive or non-competitive inhibition nih.gov | Studying carnosine biosynthesis and its role in muscle physiology and neuroscience. nih.gov |

| Transpeptidases | Mimicking D-alanyl-D-alanine substrate wikipedia.org | Investigating mechanisms of bacterial cell wall synthesis and antibiotic resistance. wikipedia.orgwikipedia.org |

| Amidase/Hydrolase | Substrate or inhibitor | Characterizing enzymes involved in the metabolism of N-acylated compounds. |

Integration into Chemoinformatics and High-Throughput Screening Libraries

Chemoinformatics and high-throughput screening (HTS) are cornerstones of modern drug discovery, relying on large libraries of diverse small molecules. nih.gov this compound represents a distinct chemical entity that could be included in such libraries. Its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, can be calculated and stored in chemoinformatics databases.

As part of an HTS campaign, this compound and its derivatives could be screened against a wide array of biological targets to identify novel "hit" compounds. The data from these screens would contribute to structure-activity relationship (SAR) studies, helping to identify the chemical features responsible for any observed biological activity. nih.gov

Exploration in Polymer Chemistry and Material Science (derived from related compound research)

Beta-alanine and its derivatives are valuable monomers for the synthesis of polyamides and other polymers. nih.govacs.org The N-substitution on beta-alanine can influence the properties of the resulting polymer, such as solubility and biocompatibility. nih.gov Research on N-substituted poly-β-alanines, also known as poly(β-peptoid)s, has shown that they are an intriguing class of peptidomimetic biomaterials. nih.govchinesechemsoc.org

The 4-methylbenzoyl group in this compound could impart specific properties, such as thermal stability and hydrophobicity, to polymers derived from it. These materials could have potential applications in fields like drug delivery and tissue engineering. The synthesis of functional poly(β-peptoid)s can be achieved through the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides. chinesechemsoc.org

Interactive Data Table: Potential Polymer Properties

| Monomer | Polymer Type | Potential Properties | Potential Applications |

| This compound | Poly(β-peptoid) | Enhanced thermal stability, controlled hydrophobicity | Drug delivery systems, biomaterials, specialty plastics |

| Beta-alanine | Polyamide | Biocompatibility, biodegradability | Medical sutures, tissue engineering scaffolds |

| N-alkylated beta-alanine | Pseudopolyamino acid | Increased solubility in organic solvents nih.gov | Theranostic nanoagents nih.gov |

Identification of Novel Biological Targets through Affinity-Based Approaches

Affinity-based probes are powerful tools for identifying the cellular targets of bioactive compounds. nih.govfrontiersin.org this compound could serve as the core scaffold for the development of such probes. By incorporating a reactive group (a "warhead") and a reporter tag (e.g., biotin (B1667282) or a fluorophore), it can be converted into an affinity-based probe. acs.org

This probe could then be used in chemoproteomic experiments to covalently label and identify its binding partners in complex biological samples, such as cell lysates or living cells. This approach could uncover previously unknown biological targets and pathways modulated by N-acylated beta-alanine derivatives, opening up new avenues for therapeutic intervention. acs.org

Q & A

Basic Research Questions

Q. What analytical strategies are recommended to confirm the purity and structural integrity of N-(4-methylbenzoyl)-beta-alanine in synthetic chemistry research?

- Methodological Answer :

-

Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the 4-methylbenzoyl group (aromatic protons at δ 7.2–7.8 ppm) and the beta-alanine backbone (CH₂ and COOH groups). Compare observed peaks with reference data from structural analogs like N-[4-(Acetylamino)benzoyl]-beta-alanine (SMILES: CC(=O)Nc1ccc(cc1)C(=O)NCCC(=O)O) .

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C₁₂H₁₄N₂O₄, exact mass 250.095) and detect impurities .

-

Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity. Use reverse-phase C18 columns and acetonitrile/water gradients, as applied in phenolic compound analysis .

- Data Table :

| Method | Application | Sensitivity | Key References |

|---|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | ~1% impurity detection | |

| HRMS | Molecular formula confirmation | ppm-level | |

| HPLC-UV | Purity assessment | ng/mL |

Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?

- Methodological Answer :

- Coupling Agents : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxyl group of 4-methylbenzoic acid for amide bond formation with beta-alanine. Monitor reaction progress via thin-layer chromatography (TLC).

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates. Avoid protic solvents to prevent hydrolysis of reactive intermediates.

- Purification : Employ recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Advanced Research Questions

Q. What experimental approaches are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives for antimicrobial applications?

- Methodological Answer :